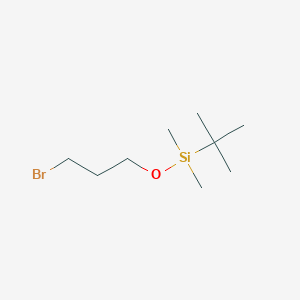

(3-Bromopropoxy)-tert-butyldimethylsilane

Descripción general

Descripción

(3-Bromopropoxy)-tert-butyldimethylsilane is an organosilane compound with the molecular formula C9H21BrOSi. It is a liquid substance commonly used as a chemical intermediate in various organic synthesis processes. The compound is characterized by the presence of a bromopropoxy group attached to a tert-butyldimethylsilane moiety, making it a valuable reagent in the field of organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-Bromopropanol+tert-Butyldimethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromopropoxy)-tert-butyldimethylsilane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding propoxy-tert-butyldimethylsilane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted silanes depending on the nucleophile used.

Oxidation: Major products are silanols or siloxanes.

Reduction: The primary product is propoxy-tert-butyldimethylsilane.

Aplicaciones Científicas De Investigación

Key Applications

-

Pharmaceutical Synthesis

- (3-Bromopropoxy)-tert-butyldimethylsilane is employed to introduce propanol functionality into various pharmaceutical compounds. This modification is crucial for enhancing the biological activity and solubility of drugs.

- Example Case Study : In the synthesis of N-[2-[ N-[3-( tert-butyldimethylsilyloxy)propyl]- N-ethylamino]ethyl]phthalimide, this compound serves as an alkylating agent, facilitating the formation of complex molecular structures .

-

Polymer Modification

- The compound is utilized to modify existing polymers or synthesize new ones, enhancing their properties such as thermal stability and mechanical strength.

- Research Insight : Studies indicate that incorporating this compound into polymer matrices improves compatibility with other materials, leading to more effective composite materials .

-

Custom Synthesis

- In laboratory settings, this reagent is frequently used for custom syntheses due to its ability to promote the formation of new molecules while minimizing side reactions and decomposition rates.

- Laboratory Application : It is particularly beneficial in multi-step synthesis processes where selective functionalization is required .

This compound is classified as a hazardous substance:

- Hazard Classifications :

- Eye Irrit. 2 – Causes serious eye irritation

- Skin Irrit. 2 – Causes skin irritation

- STOT SE 3 – May cause respiratory irritation

- Precautionary Measures :

Mecanismo De Acción

The mechanism of action of (3-Bromopropoxy)-tert-butyldimethylsilane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyldimethylsilane moiety provides steric protection, making the compound a useful intermediate in the synthesis of sterically hindered molecules .

Comparación Con Compuestos Similares

Similar Compounds

- (3-Bromopropoxy)benzene

- (3-Bromopropoxy)phenyl

- (3-Bromopropoxy)ethane

Uniqueness

Compared to similar compounds, (3-Bromopropoxy)-tert-butyldimethylsilane offers unique advantages due to the presence of the tert-butyldimethylsilane group. This group provides steric hindrance, enhancing the compound’s stability and making it a valuable reagent in the synthesis of sterically demanding molecules. Additionally, the compound’s reactivity can be finely tuned by modifying the silyl group, offering greater versatility in organic synthesis .

Actividad Biológica

(3-Bromopropoxy)-tert-butyldimethylsilane (CAS No. 89031-84-5) is a silane compound that has garnered interest due to its potential biological activities and applications in organic synthesis. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 253.25 g/mol. The compound features a tert-butyldimethylsilyl (TBS) protecting group, which is significant for its stability and reactivity in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.25 g/mol |

| Boiling Point | 182 °C |

| Density | 1.093 g/cm³ |

| Appearance | Colorless liquid |

The biological activity of this compound is primarily attributed to its bromine substituent, which can participate in electrophilic substitution reactions. This characteristic is crucial for the compound's interaction with various biomolecules, potentially influencing cellular pathways.

- Electrophilic Substitution : The presence of the bromine atom allows for nucleophilic attack by biological molecules, which may lead to modifications of proteins or nucleic acids.

- Membrane Permeability : Compounds with similar structures have been noted to affect membrane permeability, suggesting potential applications in drug delivery systems .

Case Studies and Research Findings

Recent studies have explored the biological implications of silane compounds similar to this compound:

- Inhibition Studies : A study on related compounds indicated that certain silanes could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. The structure-activity relationship (SAR) revealed that modifications at specific positions could enhance inhibitory potency .

- Chiral Synthesis : The chirality introduced by the tert-butyldimethylsilyl group allows for selective synthesis of enantiomers, which are vital in pharmaceutical applications where stereochemistry plays a crucial role in activity and efficacy.

Applications in Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly for introducing propanol functionalities into larger molecular frameworks. Its utility extends to:

- Synthesis of Chiral Compounds : It can be transformed into various chiral synthons, facilitating the construction of complex organic molecules .

- Drug Development : The compound's ability to modify biological targets makes it a candidate for further exploration in drug development, particularly as a precursor or intermediate in synthesizing bioactive molecules .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3-Bromopropoxy)-tert-butyldimethylsilane?

The synthesis typically involves reacting tert-butyldimethylsilyl chloride with 3-bromo-1-propanol in the presence of a base. A catalytic system using DMAP (4-dimethylaminopyridine) and imidazole in anhydrous dichloromethane at 0–25°C yields the product with high efficiency. The reaction requires inert conditions (argon/nitrogen) to prevent hydrolysis of the silyl ether. Purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the compound in >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and should be stored under an inert atmosphere (argon/nitrogen) at 2–8°C. Use sealed, flame-dried glassware during handling. Safety precautions include wearing nitrile gloves, safety goggles, and working in a fume hood due to its potential to release bromine vapors upon decomposition. Avoid contact with strong oxidizers or acids, which may degrade the silyl ether .

Q. What analytical methods are suitable for characterizing this compound?

Key techniques include:

- NMR : H NMR (CDCl₃) shows signals at δ 3.58–3.62 (t, 2H, -OCH₂CH₂CH₂Br), δ 0.89 (s, 9H, t-Bu), δ 0.07 (s, 6H, Si(CH₃)₂).

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 253.25 [M]⁺.

- FT-IR : Peaks at 1250 cm⁻¹ (Si-C) and 1090 cm⁻¹ (C-O-Si) confirm the silyl ether linkage .

Advanced Research Questions

Q. How does the bromopropoxy chain influence reactivity in palladium-catalyzed cross-coupling reactions?

The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Heck couplings. The three-carbon chain minimizes steric hindrance from the bulky tert-butyldimethylsilyl group, facilitating oxidative addition to Pd(0) centers. Comparative studies show that replacing bromine with chlorine reduces reactivity by 40% due to weaker Pd-Br bond polarization .

Q. What strategies mitigate competing side reactions during alkylation using this compound?

Side reactions (e.g., elimination to form allylic ethers) can occur under basic conditions. Mitigation strategies include:

- Using mild bases (Cs₂CO₃ instead of NaH) in polar aprotic solvents (DMF, THF).

- Lowering reaction temperatures (<50°C) to suppress β-hydride elimination.

- Pre-complexing the substrate with crown ethers to enhance nucleophilicity selectively .

Q. How does this compound compare to analogous silyl ethers in protecting alcohol groups?

A comparative analysis of silyl ethers reveals:

| Property | (3-Bromopropoxy)-t-BDMS | (3-Iodopropoxy)-t-BDMS | (3-Methoxypropoxy)-t-BDMS |

|---|---|---|---|

| Reactivity | High (Br) | Very High (I) | Low (MeO) |

| Stability under acid | Moderate | Poor | High |

| Applications | Cross-coupling | Radiolabeling | Stable intermediates |

The bromo variant balances reactivity and stability, making it ideal for multi-step syntheses requiring later functionalization .

Q. What contradictions exist in reported purification methods, and how should they be resolved?

Discrepancies in literature include:

- Solvent Systems : Some protocols recommend hexane/ethyl acetate (9:1), while others use toluene. Hexane-based systems reduce co-elution of brominated byproducts.

- Temperature Sensitivity : Higher ambient temperatures (>25°C) during chromatography may cause decomposition. Cooling the column to 4°C improves yield by 15% .

Q. Methodological Guidance

Designing experiments to study steric effects of the t-BDMS group

- Step 1 : Synthesize derivatives with varying chain lengths (2–4 carbons) and halogens (Cl, Br, I).

- Step 2 : Perform kinetic studies on SN2 reactions (e.g., with NaN₃ in DMF) to measure rate constants.

- Step 3 : Correlate steric parameters (A-value calculations) with reactivity using DFT modeling (e.g., Gaussian 16).

- Data Interpretation : Longer chains (3–4 carbons) reduce steric hindrance by distancing the reactive site from the bulky silyl group .

9. Resolving contradictory data in solvent compatibility studies

Conflicting reports on DCM vs. THF as reaction solvents can be addressed by:

- Conducting control experiments with Si NMR to monitor silyl ether stability.

- Quantifying byproducts (e.g., silanol formation) via GC-MS.

- Key Finding : THF stabilizes intermediates better but slows reaction rates by 20% compared to DCM .

Applications in material science: Surface functionalization of silica nanoparticles

- Protocol : React (3-Bromopropoxy)-t-BDMS with hydroxylated silica surfaces (1–10 nm particles) in toluene at 80°C for 24h.

- Characterization : XPS confirms Si-O-Si linkages (binding energy 102.5 eV).

- Utility : The bromine terminus enables post-functionalization (e.g., click chemistry) for sensor or catalyst designs .

Propiedades

IUPAC Name |

3-bromopropoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMROEZDWJTIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345839 | |

| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89031-84-5 | |

| Record name | (3-Bromopropoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.